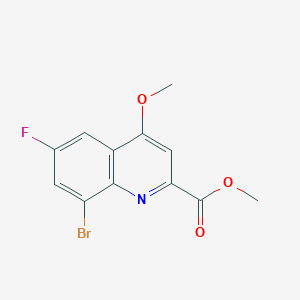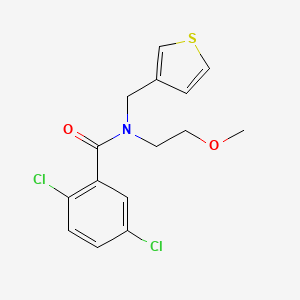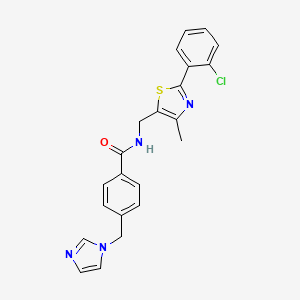![molecular formula C17H17NO5S2 B2428376 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylméthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoate d'éthyle CAS No. 681817-45-8](/img/structure/B2428376.png)
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylméthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Capteurs chimiques et applications de détection
Détection du plomb (Pb2+): Le composé a été utilisé dans le développement d'un capteur de plomb (Pb2+) sensible et sélectif. Les chercheurs ont modifié une électrode en carbone vitreux (GCE) avec une fine couche du composé, immobilisée à l'aide d'une matrice de polymère conducteur (Nafion). Ce capteur électrochimique a montré une sensibilité remarquable, avec une sensibilité calculée de 2220,0 pA μM^-1 cm^-2, une limite de quantification (LOQ) de 320,0 mM et une limite de détection (LOD) de 96,0 pM. Le capteur a permis de détecter avec succès le Pb2+ dans des échantillons naturels .
Activité anticonvulsivante
Propriétés antiépileptiques potentielles: Des dérivés de ce composé ont été synthétisés et évalués pour leur activité anticonvulsivante. Plus précisément, des dérivés N-substitués de la (Z)-5-(benzo[d][1,3]dioxol-5-ylméthylène)-2-thioxothiazolidin-4-one ont été testés contre le choc électroshock maximal (MES) et la pentylènetétrazole sous-cutanée (scPTZ). Ces recherches visaient à identifier des propriétés antiépileptiques potentielles .
Cristallographie et spectroscopie
Caractérisation structurale: La structure cristalline du composé a été analysée par diffraction de rayons X sur monocristal (SCXRD). De plus, diverses techniques spectroscopiques, y compris la FT-IR, la FT-Raman, l'UV-Visible, la RMN du proton (1H) et la RMN du carbone (13C), ont été utilisées pour caractériser ses propriétés .
Mécanisme D'action
Target of Action
The primary target of the compound (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is the NaV1.1 channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate interacts with the NaV1.1 channel, leading to its inhibition . This inhibition disrupts the normal flow of sodium ions, which in turn affects the generation and propagation of action potentials in neurons .
Biochemical Pathways
The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate affects the sodium ion-dependent signaling pathways . These pathways are crucial for neuronal communication and function. The downstream effects of this disruption can lead to changes in neuronal excitability and neurotransmission .
Result of Action
The molecular and cellular effects of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate’s action include changes in neuronal excitability and neurotransmission due to the inhibition of the NaV1.1 channel . These changes can lead to anticonvulsant activities, as observed in studies where the compound displayed remarkable anticonvulsant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, the NaV1.1 channel . .
Propriétés
IUPAC Name |
ethyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-2-21-15(19)4-3-7-18-16(20)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,2-4,7,10H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZRBOVNLXIUQY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)
![3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428294.png)

![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)

![N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2428301.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2428304.png)

![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)

![4'-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]](/img/structure/B2428312.png)


